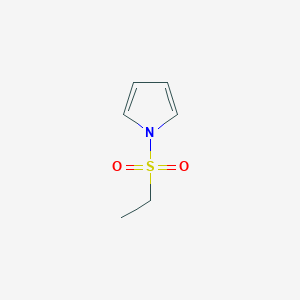![molecular formula C11H7F3N4 B3043595 2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline CAS No. 887267-29-0](/img/structure/B3043595.png)
2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline
Vue d'ensemble
Description
2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline is a heterocyclic compound that features both an imidazole and quinoline ring system. The presence of a trifluoromethyl group at the 3-position of the imidazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Mécanisme D'action
Target of Action
It’s noted that similar compounds have been involved in reactions with palladium, a transition metal
Mode of Action
It’s suggested that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound has been found to induce oxidative stress and inflammation via the TLR4/MAPK and TLR4/NF-κB signaling pathways in zebrafish livers . These pathways play crucial roles in the innate immune response, and their activation can lead to the production of pro-inflammatory cytokines.
Result of Action
The compound has been shown to cause liver damage in zebrafish by inhibiting autophagy and inducing endoplasmic reticulum stress . It has also been found to increase the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in zebrafish liver, indicating oxidative stress . Additionally, it has been observed to increase the levels of pro-inflammatory cytokines, suggesting an inflammatory response .
Action Environment
The compound is a harmful substance mainly found in protein-abundant thermally processed foods and polluted environments . The presence of the compound in these environments could potentially influence its action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of 2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline on cells are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to induce apoptosis of liver cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, in zebrafish, exposure to this compound caused a dose-dependent increase in hepatotoxicity .
Metabolic Pathways
It is known that it can interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that are still being researched. It is known that it can interact with various transporters or binding proteins .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with trifluoroacetic acid and a suitable aldehyde under acidic conditions. The reaction proceeds through a series of intermediate steps, including the formation of an imine and subsequent cyclization to form the imidazoquinoline core.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other less oxidized forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazole ring.
**Common Reagents
Propriétés
IUPAC Name |
3-(trifluoromethyl)imidazo[4,5-f]quinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4/c12-11(13,14)18-8-4-3-7-6(2-1-5-16-7)9(8)17-10(18)15/h1-5H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRQKZYKVMLCDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2N=C(N3C(F)(F)F)N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3043520.png)




![N-[(2-Nitrophenyl)methyl]cyclopropanamine](/img/structure/B3043528.png)


![1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B3043533.png)
![(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine](/img/structure/B3043535.png)
